1-(3-Methyl-benzoyl)-piperazine
Overview
Description
Lyc-o-mato is a natural, high-quality tomato extract produced by LycoRed, an Israeli company specializing in carotenoid ingredients. It is a standardized extract containing multiple beneficial compounds, with lycopene being the most notable. Lyc-o-mato is known for its potent antioxidant properties and has been extensively studied for its health benefits, including cardiovascular, skin, and prostate health .
Preparation Methods
Lyc-o-mato is prepared from the pulp of ripe, non-genetically modified tomatoes grown in the USA or Israel. The preparation process involves several steps:
Harvesting: Ripe tomatoes are harvested.
Processing: The tomatoes are processed into a seedless, skinless pulp.
Standardization: The extract is standardized to contain 6-15% lycopene to ensure efficacy.
Chemical Reactions Analysis
Lyc-o-mato, primarily composed of lycopene, undergoes various chemical reactions:
Oxidation: Lycopene can undergo oxidation, leading to the formation of several oxidation products. This reaction is significant as it contributes to the compound’s antioxidant properties.
Reduction: Lycopene can be reduced under specific conditions, although this reaction is less common.
Substitution: Lycopene can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxygen (for oxidation) and reducing agents like hydrogen (for reduction). The major products formed from these reactions are various lycopene oxidation products, which contribute to its antioxidant activity .
Scientific Research Applications
Lyc-o-mato has a wide range of scientific research applications:
Chemistry: Lyc-o-mato is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: It is used to study cellular signaling pathways and the effects of antioxidants on cellular health.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Lyc-o-mato exerts its effects primarily through its antioxidant activity. Lycopene, the main active ingredient, has a low redox potential, allowing it to protect other sensitive molecules from oxidative damage by “sacrificing” itself in the presence of oxidative stress. This activity helps improve circulation and delivers powerful antioxidants throughout the body to fight free radicals and inflammation .
The molecular targets and pathways involved include:
Reactive Oxygen Species (ROS) Scavenging: Lycopene scavenges ROS, reducing oxidative stress.
Anti-inflammatory Pathways: Lycopene modulates inflammatory pathways, reducing inflammation at the cellular level.
Cellular Signaling: Lycopene influences various cellular signaling pathways, contributing to its health benefits.
Comparison with Similar Compounds
Lyc-o-mato stands out from other tomato and lycopene extracts due to its standardized composition and the presence of additional beneficial compounds such as beta-carotene, phytoene, phytofluene, tocopherols, and phytosterols . Similar compounds include:
Generic Lycopene Extracts: These extracts contain lycopene but lack the standardized composition and additional phytonutrients found in Lyc-o-mato.
Beta-carotene: Another carotenoid with antioxidant properties, but it does not have the same range of health benefits as Lyc-o-mato.
Phytoene and Phytofluene: These are also carotenoids found in tomatoes, but they are less studied compared to lycopene.
Lyc-o-mato’s unique composition and extensive clinical research make it a superior choice for health applications compared to other similar compounds.
Properties
IUPAC Name |
(3-methylphenyl)-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGUVIUZDTUVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375166 | |
Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100939-91-1 | |
Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100939-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.